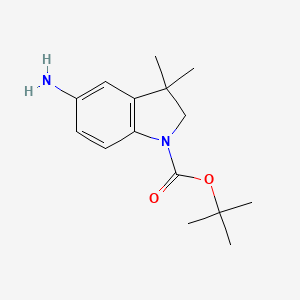

1-Boc-5-amino-3,3-dimethylindoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 5-amino-3,3-dimethyl-2H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-8-10(16)6-7-12(11)17/h6-8H,9,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZBEJFXXUVMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146265 | |

| Record name | 1,1-Dimethylethyl 5-amino-2,3-dihydro-3,3-dimethyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158745-53-9 | |

| Record name | 1,1-Dimethylethyl 5-amino-2,3-dihydro-3,3-dimethyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158745-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-amino-2,3-dihydro-3,3-dimethyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Further Functionalization of 1 Boc 5 Amino 3,3 Dimethylindoline

Chemical Transformations of the Primary Amine Moiety at C5

The primary amine at the C5 position serves as a versatile handle for introducing a wide range of functional groups and molecular scaffolds.

Acylation of the C5-amino group is a fundamental transformation that allows for the introduction of a diverse array of acyl moieties. This reaction is typically achieved by treating 1-Boc-5-amino-3,3-dimethylindoline with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives are valuable intermediates for the synthesis of biologically active compounds. For instance, N-acyl amino acid analogs have been shown to stimulate mitochondrial respiration.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Base | Solvent | General Product Structure |

| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-acetyl derivative |

| Benzoyl chloride | Pyridine | Tetrahydrofuran (B95107) | N-benzoyl derivative |

| Acetic anhydride | - | Acetic acid | N-acetyl derivative |

| Amino acid chloride | DIPEA | DMF | N-peptidyl derivative |

Data compiled from general organic synthesis principles and literature on acylation of anilines.

Reductive amination provides a powerful method for the N-alkylation of the C5-amino group. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. wikipedia.org This strategy is highly effective for the synthesis of secondary and tertiary amines.

Table 2: Common Conditions for Reductive Amination of Aromatic Amines

| Carbonyl Compound | Reducing Agent | Solvent | General Product Structure |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | N-benzyl derivative |

| Acetone | NaBH₃CN | Methanol | N-isopropyl derivative |

| Cyclohexanone | H₂/Pd-C | Ethanol (B145695) | N-cyclohexyl derivative |

Data based on established protocols for reductive amination. wikipedia.org

The primary amine of this compound can be converted into guanidines, ureas, and thioureas, which are important functional groups in many biologically active molecules. Guanidination can be achieved using various guanidinylating agents, such as N,N'-di-Boc-N''-triflylguanidine.

The formation of ureas and thioureas is readily accomplished by reacting the amine with isocyanates and isothiocyanates, respectively. beilstein-journals.orgnih.gov These reactions are typically fast and high-yielding, proceeding without the need for a catalyst. beilstein-journals.orgnih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives from Aromatic Amines

| Reagent | Solvent | General Product Structure |

| Phenyl isocyanate | Tetrahydrofuran | N-phenylurea derivative |

| Methyl isothiocyanate | Acetonitrile | N-methylthiourea derivative |

| Potassium cyanate | Acetic acid/Water | Unsubstituted urea derivative |

Information based on general synthetic methods for urea and thiourea formation. beilstein-journals.orgnih.gov

The primary amine can be transformed into a highly reactive isothiocyanate group (-N=C=S). A common method for this conversion involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent like tosyl chloride or a carbodiimide. organic-chemistry.org The resulting isothiocyanate is a versatile intermediate that can readily react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

The C5-amino group can participate in the formation of diamide linkages, which are prevalent in various natural products and synthetic compounds. This can be achieved through a two-step process involving an initial acylation with a dicarboxylic acid mono-acyl chloride, followed by a second amide bond formation with another amine. Alternatively, coupling reactions with dicarboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can also be employed to construct diamide structures.

Modifications at the N1 (Boc-Protected Nitrogen) Position

While the primary focus is often on the functionalization of the C5-amino group, the N1-position offers further opportunities for molecular elaboration. The Boc protecting group is stable under a wide range of reaction conditions used to modify the C5-amine. However, it can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Once deprotected, the resulting secondary amine at the N1 position can undergo a variety of chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. nih.govorganic-chemistry.orgnih.gov

Acylation: Formation of amides with acyl chlorides or anhydrides.

This sequential functionalization strategy, where the C5-amine is first derivatized followed by deprotection and modification of the N1-position, provides a powerful and flexible approach to the synthesis of highly substituted and complex indoline (B122111) scaffolds.

N-Alkylation and N-Acylation Strategies

The amino group at the C5 position of this compound is a primary site for functionalization. N-alkylation and N-acylation reactions at this position introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

N-Alkylation: The introduction of alkyl groups can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. While specific examples for this compound are not extensively documented, general protocols for the N-alkylation of aromatic amines are well-established. For instance, the use of an electrogenerated acetonitrile anion has been reported for the high-yield N-alkylation of N-Boc-4-aminopyridines under mild conditions. This approach could potentially be adapted for the selective mono- or di-alkylation of the 5-amino group.

N-Acylation: The acylation of the 5-amino group is a robust method for introducing carbonyl functionalities. This can be readily accomplished using acyl chlorides or anhydrides in the presence of a base. For example, the coupling of ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-((tert-butoxycarbonyl)amino)propanoic acid using HOBt/EDC as coupling agents demonstrates a standard procedure for amide bond formation that is applicable to the 5-amino group of the indoline scaffold nih.gov. This reaction is generally high-yielding and tolerates a wide variety of functional groups on the acylating agent.

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | Mono- or dialkylated 5-aminoindoline derivatives |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | N-Alkyl or N-aryl substituted 5-aminoindoline derivatives |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-5-aminoindoline derivatives |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA) | N-Amido-5-aminoindoline derivatives |

Boc Deprotection and Subsequent Transformations of the Indoline Nitrogen

The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen serves as a crucial protecting group that can be removed under specific conditions to allow for further functionalization.

Boc Deprotection: The cleavage of the Boc group is typically achieved under acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2). Alternatively, milder methods have been developed to accommodate sensitive functional groups within the molecule. These include the use of oxalyl chloride in methanol, which has been shown to deprotect a variety of N-Boc protected compounds at room temperature nih.gov. Other reported methods include the use of metal catalysts, acetyl chloride in methanol, and even boiling water nih.gov. The choice of deprotection method is critical to ensure the integrity of other functional groups on the indoline scaffold.

| Deprotection Method | Reagents and Conditions | Advantages |

| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in CH2Cl2 | Fast and efficient |

| Mild Acidic Conditions | Oxalyl chloride in Methanol | Room temperature, suitable for some acid-labile groups nih.gov |

| Metal Catalysis | Various metal catalysts | Can offer selectivity under specific conditions |

| Thermal Cleavage | High temperature in a suitable solvent | Avoids the use of strong acids |

Subsequent Transformations: Once the indoline nitrogen is deprotected, it becomes a nucleophilic site for a variety of transformations. These can include N-alkylation, N-arylation, and N-acylation reactions, similar to those performed on the 5-amino group, but often with different reactivity profiles. This allows for the sequential and selective introduction of different substituents at the two nitrogen atoms of the molecule, leading to a high degree of molecular diversity.

Functionalization of the Indoline Aromatic Ring System

The benzene (B151609) ring of the indoline scaffold is another key area for modification. Electrophilic aromatic substitution and modern C-H functionalization techniques provide powerful tools to introduce substituents at specific positions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on the 1-Boc-3,3-dimethylindoline system is governed by the directing effects of the existing substituents. The N-Boc group is an ortho, para-director, while the amino group at C5 is also a strong ortho, para-director. The gem-dimethyl group at C3 does not have a strong electronic directing effect but can influence the steric accessibility of adjacent positions.

A notable example of an electrophilic aromatic substitution on a related indole (B1671886) system is the nitration of tert-butyl 1H-indole-1-carboxylate. This reaction, using trifluoroacetic anhydride and tetramethylammonium nitrate, regioselectively yields the 3-nitroindole derivative nih.gov. For the this compound, electrophilic attack would be expected to occur at the positions ortho and para to the strongly activating amino group (C4 and C6). The outcome of the reaction would depend on the specific electrophile and reaction conditions.

| Electrophilic Substitution | Reagents | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 or CF3COONO2 | 4-Nitro and/or 6-nitro derivative |

| Halogenation | Br2, Cl2, I2 with Lewis Acid | 4-Halo and/or 6-halo derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl3) | 4-Acyl and/or 6-acyl derivative |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl3) | 4-Alkyl and/or 6-alkyl derivative |

C-H Olefination and Other Direct Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems chim.it. These methods often utilize transition metal catalysts to activate C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials.

Derivatization with Chiral Building Blocks for Enhanced Molecular Complexity

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. The 5-amino group of this compound provides a convenient handle for the attachment of chiral building blocks, thereby creating new stereocenters and increasing the molecular complexity of the scaffold.

One approach is the synthesis of chiral β-amino acid derivatives. An efficient one-pot synthesis of novel β-amino acid derivatives has been developed using a chiral squaramide cinchona alkaloid as an organocatalyst in a Mannich reaction mdpi.com. This methodology could be applied by using the 5-aminoindoline as the amine component, reacting with an aldehyde and a malonate to generate chiral β-amino acid derivatives with high enantioselectivity.

Another strategy involves the synthesis of chiral β-aminophosphine derivatives. These compounds are valuable as ligands in asymmetric catalysis. A common route to these derivatives involves the derivatization of chiral amino alcohols, which can be prepared from chiral amino acids rsc.org. The 5-aminoindoline could be transformed into a chiral amino alcohol, which could then be converted into a chiral β-aminophosphine ligand.

Late-Stage Functionalization Strategies Applied to Indoline Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis nih.govnih.gov.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Indoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For a compound such as 1-Boc-5-amino-3,3-dimethylindoline , a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity and stereochemistry.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments

For instance, in the ¹H NMR spectrum, the tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around 1.5 ppm. The gem-dimethyl groups at the C3 position would likely appear as two distinct singlets, also in the aliphatic region, due to their diastereotopic nature in a potentially chiral environment or due to restricted rotation. The methylene (B1212753) protons at the C2 position would be expected to show a singlet or an AB quartet depending on the molecular conformation. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, and their splitting patterns would be indicative of their substitution pattern. The protons of the amino group would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the Boc group is expected to resonate around 150-155 ppm, while the quaternary carbon of the tert-butyl group would be found around 80 ppm. The carbons of the methyl groups of the Boc protector would appear around 28 ppm. The quaternary carbon at C3 and the gem-dimethyl carbons would have characteristic shifts in the aliphatic region. The methylene carbon at C2 and the aromatic carbons would resonate in their respective expected regions, with the carbon attached to the nitrogen atom appearing more downfield.

To illustrate these principles, a representative ¹H and ¹³C NMR data table for a structurally related compound, 1,3-dimethylbenzene , is provided below.

| ¹H NMR (1,3-dimethylbenzene) |

| Chemical Shift (ppm) |

| 7.15 |

| 7.00 |

| 6.98 |

| 2.32 |

| ¹³C NMR (1,3-dimethylbenzene) |

| Chemical Shift (ppm) |

| 137.8 |

| 129.2 |

| 128.2 |

| 126.1 |

| 21.4 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹

Chiroptical Techniques for Absolute Configuration Determination in Chiral Indolines

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property that provides information about the stereochemistry of a chiral molecule. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined experimental conditions (wavelength, temperature, solvent, and concentration).

For a chiral molecule like this compound, which possesses a stereocenter at the C5 position (assuming a chiral synthesis or resolution), the measurement of its specific rotation would be a critical first step in its stereochemical analysis. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and its magnitude is a measure of the enantiomeric purity of the sample.

Table 1: Representative Optical Rotation Data for a Chiral Indoline (B122111) Derivative

| Compound | Enantiomer | Specific Rotation [α]D20 | Solvent | Concentration ( g/100 mL) |

| Chiral Indoline Analog | (R) | -25.3° | Chloroform | 1.0 |

| Chiral Indoline Analog | (S) | +25.1° | Chloroform | 1.0 |

Note: The data in this table is illustrative for a generic chiral indoline and does not represent experimentally determined values for this compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Indoline Systems

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, is highly sensitive to the spatial arrangement of atoms around the chromophore.

The indoline scaffold in this compound contains a chromophore that will give rise to characteristic ECD signals. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R- or S-configuration), the absolute configuration of the molecule can be unambiguously assigned.

Table 2: Illustrative ECD Spectral Data for a Chiral N-Boc-Indoline Derivative

| Wavelength (nm) | Cotton Effect | Δ ε (L·mol-1·cm-1) |

| 280 | Positive | +3.5 |

| 250 | Negative | -5.2 |

| 220 | Positive | +8.1 |

Note: This table presents hypothetical ECD data for a chiral N-Boc-indoline derivative to illustrate the nature of the information obtained. It does not represent actual data for this compound.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the molecule, a detailed model of the atomic arrangement, including bond lengths, bond angles, and the absolute stereochemistry in the solid state, can be generated.

For this compound, a successful single-crystal X-ray diffraction analysis would provide precise information on the conformation of the indoline ring, the orientation of the Boc protecting group, and the spatial disposition of the amino and gem-dimethyl groups. This technique would definitively confirm the absolute configuration of the chiral center.

Table 3: Representative Crystallographic Data for a Substituted Indoline Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1634.5 |

| Z | 4 |

Note: The crystallographic data presented here is for a representative crystalline organic molecule and is for illustrative purposes only. No published crystal structure for this compound was found.

Computational Chemistry and Mechanistic Investigations of 1 Boc 5 Amino 3,3 Dimethylindoline Transformations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, offering insights into the electronic structure, thermodynamics, and kinetics of chemical transformations.

Transition State Analysis and Energy Profiles of Indoline-Forming Reactions

For a hypothetical indoline-forming cyclization reaction leading to a derivative of 1-Boc-5-amino-3,3-dimethylindoline, a DFT study could provide the following representative energy profile:

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | First transition state | +15.2 |

| Intermediate 1 | Initial cyclized intermediate | -5.7 |

| TS2 | Second transition state | +8.9 |

| Product | Indoline (B122111) derivative | -20.3 |

This table is a representative example based on general principles of DFT calculations for reaction mechanisms and does not represent actual experimental data for the specific compound.

Elucidation of Kinetic and Thermodynamic Selectivity

In reactions where multiple products can be formed, DFT calculations can predict the kinetic and thermodynamic selectivities. By comparing the activation energies of the transition states leading to different products, the kinetically favored product can be identified. Similarly, by comparing the relative energies of the final products, the thermodynamically most stable product can be determined. This is crucial for optimizing reaction conditions to favor the desired isomer or stereoisomer of a this compound derivative.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of Indoline Derivatives

Derivatives of the indoline scaffold are often explored for their potential as bioactive molecules. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the binding of these ligands to biological targets such as enzymes and receptors. nih.govmdpi.com

Molecular docking studies can predict the preferred binding orientation and affinity of an indoline derivative within the active site of a protein. mdpi.com For example, derivatives of this compound could be docked into the active site of a target protein to assess their potential as inhibitors. The docking results are often presented as a scoring function, with lower scores indicating a more favorable binding interaction.

A representative molecular docking result for a hypothetical derivative of this compound against a kinase target might look like this:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -9.8 | Asp168 (H-bond), Phe89 (π-π stacking) |

| Derivative B | -8.5 | Leu22 (hydrophobic), Glu91 (H-bond) |

| Derivative C | -7.2 | Val30 (hydrophobic) |

This table is a representative example based on general principles of molecular docking studies and does not represent actual experimental data for the specific compound.

Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time and revealing important dynamic interactions that are not captured by static docking poses.

Structure-Activity Relationship (SAR) Studies through Computational Modeling of Indoline Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational modeling plays a key role in modern SAR studies by providing a rational basis for designing new analogs with improved properties. nih.govnih.gov For the this compound scaffold, computational SAR can guide the selection of substituents at the 5-amino position (after deprotection) or modifications to the indoline ring itself.

By building a library of virtual compounds based on the this compound core and calculating their properties (e.g., electronic properties, shape, docking scores), a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Prediction of Spectroscopic Properties to Aid Structural Assignment

DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. rsc.orgresearchgate.net These predictions can be invaluable in confirming the structure of newly synthesized derivatives of this compound.

For instance, the calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. sci-hub.se It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method. sci-hub.se Similarly, predicted ¹H and ¹³C NMR chemical shifts can help in the interpretation of complex NMR spectra, especially for molecules with ambiguous structural features.

A representative comparison of experimental versus DFT-calculated vibrational frequencies for a hypothetical indoline derivative is shown below:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3400 | 3450 |

| C=O stretch (Boc) | 1690 | 1720 |

| Aromatic C-H bend | 820 | 835 |

This table is a representative example based on general principles of DFT-based spectroscopic prediction and does not represent actual experimental data for the specific compound.

In Silico Screening and Library Design for Indoline-Based Compound Discovery

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific target. nih.govacs.org Starting with the this compound scaffold, a virtual library can be designed by adding a diverse range of substituents to the core structure.

This library can then be screened using various computational filters, such as rules for drug-likeness (e.g., Lipinski's rule of five), ADME (absorption, distribution, metabolism, and excretion) property predictions, and high-throughput docking against a biological target. nih.govnih.gov This approach allows for the rapid exploration of a vast chemical space and the identification of promising lead compounds for further development. acs.orgresearchgate.net The process significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds.

Applications in Medicinal Chemistry and Drug Discovery Featuring Indoline Scaffolds

1-Boc-5-amino-3,3-dimethylindoline as a Versatile Synthetic Intermediate in Drug Synthesis

This compound serves as a key intermediate in the laboratory-based organic synthesis and the research and development of new pharmaceuticals. 3wpharm.comchemicalbook.com The "Boc" protecting group (tert-butoxycarbonyl) on the indoline (B122111) nitrogen allows for controlled reactions at other positions of the molecule, making it an ideal starting material for creating more complex structures. nih.govnih.govresearchgate.netgoogle.com Its chemical properties, including a molecular weight of 262.35 g/mol and the formula C15H22N2O2, are well-documented. 3wpharm.com This compound is a foundational element for synthesizing a variety of heterocyclic compounds and is particularly noted for its application in creating intermediates for drugs like alagliptin and ringliptin. 3wpharm.comchemicalbook.com

The synthesis of various derivatives often starts with foundational molecules like piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids, which are transformed into β-keto esters. nih.gov These intermediates then react with other chemical agents to form a diverse range of heterocyclic compounds, showcasing the modularity of syntheses involving Boc-protected amines. nih.gov

Indoline Derivatives as Bioactive Agents

The inherent biological activity of the indoline core has prompted extensive research into its derivatives for various therapeutic applications. The structural flexibility of the indoline scaffold allows for the design and synthesis of compounds with specific affinities for a wide array of biological targets.

Indoline-Based Compounds as Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors

In the realm of anti-inflammatory drug discovery, a multitarget approach is often more effective than single-target strategies. nih.govacs.org Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that regulates inflammation. nih.govacs.orgnih.gov By simultaneously inhibiting the pro-inflammatory 5-LOX pathway and stabilizing the anti-inflammatory epoxyeicosatrienoic acids (EETs) through sEH inhibition, these dual inhibitors can achieve a more balanced and potent anti-inflammatory effect. nih.govacs.org

Initial computational screening of an in-house library identified several compounds as potential 5-LOX inhibitors. Subsequent enzymatic and cellular assays confirmed that an indoline derivative, compound 43 , was a notable 5-LOX inhibitor. nih.govacs.org This discovery guided the synthesis of new analogues, leading to the identification of compound 73 , a dual 5-LOX/sEH inhibitor with impressive potency. nih.govacs.org In vivo studies in mouse models of peritonitis and asthma demonstrated the significant anti-inflammatory efficacy of compound 73 . nih.govacs.org

| Compound | 5-LOX IC₅₀ (μM) | sEH IC₅₀ (μM) |

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |

Design and Evaluation of Formyl Peptide Receptor 2 (FPR2) Agonists with Indoline Cores

The formyl peptide receptor 2 (FPR2), a G-protein coupled receptor, plays a critical role in mediating the resolution of inflammation. nih.govresearchgate.net Agonists of FPR2 are therefore of great interest for treating inflammatory conditions. nih.govresearchgate.netresearchgate.net Research has led to the development of a new series of ureidopropanamide derivatives, starting from a previously identified FPR2 agonist, that exhibit a good balance of potency and metabolic stability. nih.gov

One such agonist, MR-39, has demonstrated anti-inflammatory activity in organotypic hippocampal cultures by mitigating the inflammatory response induced by lipopolysaccharide (LPS). mdpi.com This effect was found to be receptor-specific, as it was absent in cultures from FPR2 knockout mice and was blocked by an FPR2 antagonist. mdpi.com These findings highlight the therapeutic potential of FPR2 agonists in neuroinflammatory and neurodegenerative disorders. nih.govmdpi.com

Indoline Motifs in Anti-Inflammatory Research

The indoline scaffold is a recurring motif in the development of anti-inflammatory agents. researchgate.netresearchgate.netrajpub.com Studies have shown that some indoline derivatives possess both antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net These compounds have shown therapeutic potential in animal models of various inflammatory conditions, including acute lung injury, ulcerative colitis, and acute liver injury. researchgate.net

For instance, certain indole-imidazolidine hybrid molecules have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov These compounds were effective in reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in models of inflammation. nih.gov

Indoline and Oxindole (B195798) Derivatives as Antiviral Compounds (e.g., HIV-1 Inhibitors)

The structural versatility of the indoline and its oxidized form, oxindole, has been exploited in the search for novel antiviral agents, particularly against the human immunodeficiency virus-1 (HIV-1). mdpi.comnih.govnih.gov While the indole (B1671886) scaffold itself is a known pharmacophore in anti-HIV drug discovery, with the FDA-approved drug delavirdine (B1662856) being a notable example, the potential of 3-oxindole derivatives has been less explored until recently. mdpi.comnih.govnih.gov

A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. mdpi.comnih.gov Among them, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f ) showed the most potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM and a high selectivity index. mdpi.comnih.gov Mechanistic studies revealed that these compounds inhibit Tat-mediated viral transcription, a different mode of action compared to many existing indole-based reverse transcriptase inhibitors. mdpi.comnih.gov This discovery opens up a new avenue for the development of a new class of anti-HIV-1 agents based on the 3-oxindole scaffold. mdpi.comnih.gov

| Compound | HIV-1 IC₅₀ (μM) |

| 6a | 9.53 |

| 6g | 2.85 |

| 6f | 0.4578 |

Furthermore, researchers have identified 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety as inhibitors of HIV-1 Tat-mediated transcription. asm.org The strategic replacement of a naphthyl group with an indole significantly enhanced the inhibitory activity against both Tat and HIV-1 infection. asm.org This highlights the importance of the indole structure in optimizing the antiviral properties of these compounds. asm.org

Role of Indoline Scaffolds in Inhibiting β-Amyloid Peptide Release and/or Synthesis

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. wikipedia.org Inhibiting the formation of these plaques is a key therapeutic strategy. The enzyme monoamine oxidase B (MAO-B) has been implicated in the increased production of Aβ peptides. wikipedia.org Consequently, inhibitors of MAO-B are being investigated for their potential to slow the progression of Alzheimer's disease. wikipedia.org

Broader Therapeutic Potential of Indoline-Containing Molecules

The indoline scaffold, a heterocyclic motif consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and drug discovery. researchgate.netbenthamdirect.com Its structural versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Consequently, indoline derivatives have been extensively investigated and developed for various therapeutic applications, ranging from treating cancer to managing hypertension. sciencedaily.com

Indoline-containing molecules have demonstrated significant potential across several disease areas:

Anticancer Agents: The indole scaffold is a core component of numerous natural and synthetic compounds with potent anticancer properties. nih.govnih.gov These compounds can induce programmed cell death (apoptosis), halt the cell cycle, and inhibit key biological targets involved in cancer progression, such as tubulin polymerization, DNA topoisomerases, and various kinases. nih.gov For instance, Sunitinib, a synthetic indole derivative, is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov

Antimicrobial Agents: Indoline and its parent structure, indole, are foundational for developing new antibacterial compounds. benthamdirect.com They have shown activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). benthamdirect.com Some indoline-containing compounds also act as resistance-modifying agents, enhancing the efficacy of existing antibiotics. benthamdirect.com

Anti-inflammatory and Antifibrotic Activity: Indole derivatives have been recognized for their anti-inflammatory properties. nih.govnih.gov They can modulate signaling pathways implicated in inflammation and fibrosis, such as the TGF-β/Smad pathway. nih.gov Certain synthetic indole compounds have shown protective effects in models of diabetic kidney disease by reducing fibrosis. nih.gov

Cardiovascular and Metabolic Diseases: Molecules with an indoline or indole core are used to treat cardiovascular conditions like hypertension. sciencedaily.comresearchgate.net Furthermore, indole derivatives show potential for managing metabolic disorders such as diabetes. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: The indoline scaffold is found in drugs for treating conditions like migraine headaches. sciencedaily.com The ability of these compounds to interact with CNS receptors and enzymes makes them valuable for developing therapies for neurological diseases. researchgate.net

The therapeutic diversity of this scaffold continues to drive research into novel synthetic methods to create complex and effective indoline-based pharmaceuticals. sciencedaily.commdpi.com

Strategies for Enhancing Metabolic Stability and Blood-Brain Barrier Permeability of Indoline Therapeutics

A significant challenge in drug development is ensuring that a therapeutically active molecule reaches its target in the body in sufficient concentration and for an adequate duration. This involves optimizing its metabolic stability and, for drugs targeting the central nervous system, its ability to cross the blood-brain barrier (BBB).

Enhancing Metabolic Stability

Metabolic stability refers to a drug's resistance to being broken down by metabolic enzymes, primarily in the liver. bohrium.com Poor metabolic stability can lead to low bioavailability and a short half-life, requiring higher or more frequent dosing. psu.edu Several strategies are employed to improve the metabolic stability of drug candidates, including those with an indoline core:

Blocking Metabolically Vulnerable Sites: The first step is to identify the parts of the molecule that are most susceptible to metabolism (metabolic hotspots). psu.edu These sites can then be modified. A common approach is to introduce stable functional groups, such as an electron-withdrawing substituent, onto a metabolically active carbon atom. researchgate.net

Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block metabolizing enzymes from accessing it. researchgate.net

Structural Modification: Replacing a metabolically weak linkage, like an ester, with a more stable one, such as an amide, can significantly enhance stability. psu.edunih.gov For example, researchers improved the metabolic stability of a series of 9H-pyrimido[4,5-b]indole-based inhibitors by introducing an amide bond, which successfully eliminated a metabolic hotspot. nih.gov Similarly, introducing an N-t-butyl group can prevent N-dealkylation, a common metabolic pathway. psu.edu

Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions can slow down metabolism due to the kinetic isotope effect, thereby increasing the drug's half-life. bohrium.com

Research on benzoyl indoles has shown that certain derivatives possess better metabolic stability compared to the potent but rapidly metabolized ABCG2 inhibitor Ko143, highlighting the potential for developing more durable clinical candidates. nih.gov

Improving Blood-Brain Barrier (BBB) Permeability

The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.com While crucial for protection, it also prevents most drugs from entering the CNS. For indoline therapeutics aimed at neurological targets, overcoming this barrier is essential.

Key strategies include:

Optimizing Physicochemical Properties: For a drug to diffuse passively across the BBB, it generally needs to be a small, lipid-soluble molecule with a molecular weight under 400-500 Daltons. mdpi.com Modifying a drug candidate to increase its lipophilicity is a common chemical method to enhance BBB penetration. mdpi.com However, this must be balanced, as very high lipophilicity can lead to increased metabolic breakdown and non-specific binding. nih.gov

Inhibition of Efflux Pumps: The BBB contains efflux transporters, like P-glycoprotein (P-gp), which actively pump drugs back out of the brain. nih.gov Designing drugs that are not substrates for these pumps or co-administering them with an efflux pump inhibitor can increase their concentration in the brain. nih.govnih.gov Studies on indole alkaloids using an in-vitro MDCK-pHaMDR cell model, which mimics the BBB, have shown that the transport of some alkaloids is significantly affected by P-gp inhibitors like verapamil. nih.gov

Prodrugs: A prodrug is an inactive form of a drug that is converted into its active form within the body. researchgate.net This strategy can be used to mask polar functional groups of a drug with lipophilic moieties, improving its ability to cross the BBB. Once in the brain, the modifying group is cleaved, releasing the active drug. researchgate.net

Receptor-Mediated Transcytosis (RMT): This biological approach involves attaching the drug to a molecule (like a monoclonal antibody or a peptide) that can bind to specific receptors, such as the transferrin receptor (TfR) or low-density lipoprotein receptor-related protein 1 (LRP1), which are present on the BBB. mdpi.comnih.gov This binding triggers the transport of the entire complex across the barrier. nih.gov

The following table summarizes these strategies:

| Strategy | Goal | Example Application |

| Metabolic Stability Enhancement | ||

| Blocking Vulnerable Sites | Prevent enzymatic breakdown at specific molecular positions. researchgate.net | Introducing electron-withdrawing groups to an aromatic ring. researchgate.net |

| Reducing Lipophilicity | Decrease affinity for metabolic enzymes. psu.edu | Modifying a lead compound to lower its logP value. psu.edu |

| Replacing Labile Groups | Increase the molecule's intrinsic resistance to degradation. psu.edu | Substituting an ester linkage with a more robust amide bond. nih.gov |

| BBB Permeability Enhancement | ||

| Optimizing Lipophilicity | Facilitate passive diffusion across the lipid membranes of the BBB. mdpi.com | Modifying a drug to increase its lipid solubility while keeping molecular weight below 500 Da. mdpi.com |

| Inhibiting Efflux Pumps | Prevent the drug from being actively removed from the brain. nih.gov | Co-administration with a P-glycoprotein inhibitor like verapamil. nih.gov |

| Prodrug Approach | Temporarily mask polar groups to increase lipid solubility. researchgate.net | A polar drug is chemically modified into a more lipophilic, inactive form that reverts to the active drug in the CNS. researchgate.net |

| Receptor-Mediated Transcytosis | Utilize the BBB's natural transport systems. nih.gov | Conjugating a drug to an antibody that targets the transferrin receptor. nih.gov |

Exploitation of Chirality and Stereochemistry in Indoline Drug Design and Optimization

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. researchfloor.orglifechemicals.com The two mirror-image forms of a chiral molecule are called enantiomers. patsnap.com Since biological systems, including drug targets like enzymes and receptors, are themselves chiral, they often interact differently with each enantiomer of a chiral drug. researchfloor.orglifechemicals.com

This stereoselectivity means that for a chiral drug, one enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even cause harmful side effects. patsnap.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemistry in pharmacology. researchfloor.orglifechemicals.com

In the context of indoline drug design, exploiting chirality is crucial for optimizing potency and safety. Key considerations include:

Enantiomerically Pure Drugs: Modern drug development increasingly focuses on creating single-enantiomer drugs rather than racemic mixtures (a 50:50 mix of both enantiomers). researchfloor.org This approach maximizes therapeutic efficacy and minimizes the potential for off-target effects or toxicity from the unwanted enantiomer. lifechemicals.com

Enhanced Potency: The three-dimensional structure of a drug molecule dictates its fit into the binding site of its biological target. patsnap.com By identifying and synthesizing the correct enantiomer of a chiral indoline compound, the binding affinity and, consequently, the biological potency can be substantially improved. nih.gov For example, in a series of 9H-pyrimido[4,5-b]indole derivatives developed as GSK-3β inhibitors, identifying the eutomeric configuration at the stereocenter was a key step in significantly enhancing the biological potency. nih.gov

Stereospecific Synthesis and Analysis: The development of chiral drugs requires advanced techniques in asymmetric synthesis to produce the desired enantiomer in high purity. patsnap.com Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the absolute stereochemistry of chiral centers to be determined early in the drug development process. nih.govomicsonline.org This includes developing stereo-specific assays to evaluate the activity and pharmacokinetics of each enantiomer separately. nih.gov

Computational Modeling: Computational tools play a vital role in modern drug design by predicting how different stereoisomers will interact with their targets. patsnap.com This in silico analysis helps chemists prioritize the synthesis of the most promising chiral structures, saving time and resources. nih.gov However, the effectiveness of these methods depends on having accurate stereochemical information in structural libraries. nih.gov

The careful consideration and application of stereochemical principles are indispensable for translating a promising indoline scaffold into a safe and effective therapeutic agent. patsnap.comnih.gov

Future Research Directions and Emerging Trends for 1 Boc 5 Amino 3,3 Dimethylindoline Research

Development of Novel and Sustainable Synthetic Routes for Diverse Indoline (B122111) Frameworks

The synthesis of indoline derivatives is a mature field, yet the demand for more efficient, sustainable, and diverse methodologies continues to drive innovation. Future research concerning 1-Boc-5-amino-3,3-dimethylindoline will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

One promising area is the use of greener solvents and catalysts. Traditional syntheses often rely on hazardous reagents and solvents. The exploration of bio-based solvents, such as Cyrene™, which is derived from cellulose, presents a sustainable alternative. researchgate.net Furthermore, metal-free catalytic systems are gaining traction as they mitigate the environmental impact associated with heavy metal catalysts. dergipark.org.tr For instance, organocatalysis and photocatalysis offer powerful alternatives for constructing the indoline core. sci-hub.ru

Another key trend is the development of one-pot and tandem reactions that allow for the construction of complex indoline frameworks from simple starting materials in a single operation. researchgate.net These approaches improve efficiency by reducing the number of purification steps, saving time and resources. For example, a one-pot three-component reaction could be envisioned for the synthesis of functionalized 3,3-dimethylindoline (B1314585) derivatives.

The table below summarizes some modern and sustainable approaches to indoline synthesis that could be adapted for this compound.

| Synthetic Strategy | Key Features | Potential Advantages for Indoline Synthesis | Relevant Research Areas |

| Metal-Free Catalysis | Utilizes organic molecules as catalysts. | Avoids toxic heavy metals, often milder reaction conditions. | Asymmetric synthesis, C-H functionalization. |

| Photocatalysis | Uses light to drive chemical reactions. | Access to unique reaction pathways, mild conditions. | Radical cyclizations, C-H amination. sci-hub.ru |

| Flow Chemistry | Reactions are performed in a continuous stream. | Enhanced safety, scalability, and control over reaction parameters. | Fischer indole (B1671886) synthesis, hydrogenation. nih.govepa.govresearchgate.net |

| Bio-based Solvents | Solvents derived from renewable resources. | Reduced environmental impact, improved sustainability. | Solvent screening for known indoline syntheses. researchgate.net |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. | Multicomponent reactions for diverse indoline libraries. researchgate.net |

Advancements in Highly Stereoselective Synthesis of Substituted Indolines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly stereoselective methods for the synthesis of substituted indolines is of paramount importance. For derivatives of this compound, controlling the stereochemistry at various positions could lead to compounds with enhanced potency and selectivity for specific biological targets.

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of indolines. sci-hub.ru Chiral catalysts, including those based on transition metals (e.g., palladium, rhodium, iridium) and organocatalysts (e.g., chiral phosphoric acids, amines), have been successfully employed in a variety of transformations to produce optically active indolines. sci-hub.runih.gov For example, asymmetric hydrogenation of indoles is a direct method to obtain chiral indolines. sci-hub.ru

Future research will likely focus on the development of new chiral ligands and catalysts that can provide high enantioselectivity for a broader range of substrates and reaction types. The dearomatization of indoles has emerged as a powerful strategy for the synthesis of complex and highly substituted indolines with excellent stereocontrol. bohrium.com

The following table highlights some key strategies for achieving stereoselectivity in indoline synthesis.

| Stereoselective Method | Catalyst Type | Description | Potential Application |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir, Pd) | Direct reduction of a prochiral indole to a chiral indoline. sci-hub.ru | Synthesis of enantiopure indolines from corresponding indoles. |

| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids | Catalyzes transfer hydrogenation and other reactions to create stereocenters. nih.gov | Enantioselective synthesis of 3-substituted indolines. |

| Asymmetric Dearomatization | Palladium catalysts with chiral ligands | Cyclization reactions that break the aromaticity of the indole ring to form chiral indolines. bohrium.com | Construction of spirocyclic and fused indoline systems. |

| Organocatalysis | Chiral amines, thioureas | Covalent or non-covalent activation of substrates to induce stereoselectivity. sci-hub.ru | Michael additions and other C-C bond-forming reactions. |

Integration of Flow Chemistry and Automated Synthesis in Indoline Production

Flow chemistry, where reactions are run in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. epa.govresearchgate.net The integration of flow chemistry into the synthesis of this compound and its derivatives could significantly streamline their production. nih.gov

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net They are particularly well-suited for hazardous reactions or those that require high temperatures and pressures. For example, catalytic hydrogenations, often used to convert indoles to indolines, can be performed more safely and efficiently in a flow system. researchgate.net

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new indoline-based drug candidates. nih.govnih.gov Automated systems can perform a large number of reactions in parallel, allowing for the rapid generation of compound libraries for biological screening. nih.gov This high-throughput approach can significantly shorten the drug discovery timeline.

| Technology | Advantages | Application in Indoline Synthesis |

| Flow Chemistry | Enhanced safety, scalability, precise control, and faster reactions. nih.govepa.gov | Hydrogenation of indoles, N-alkylation, Fischer indole synthesis. researchgate.netuc.pt |

| Automated Synthesis | High-throughput screening of reaction conditions and building blocks. nih.govnih.gov | Rapid library synthesis for structure-activity relationship (SAR) studies. nih.gov |

| Microfluidic Reactors | Small reaction volumes, efficient mixing, and rapid heat transfer. nih.gov | Optimization of reaction conditions and synthesis of small quantities for initial screening. nih.gov |

Application of Artificial Intelligence and Machine Learning in Indoline Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. cncb.ac.cnjddtonline.inforesearchgate.net These computational tools can be applied at various stages of the drug development pipeline, from target identification to lead optimization. For indoline-based drug discovery, AI and ML can be used to:

Predict Biological Activity: AI models can be trained on existing data to predict the biological activity of new indoline derivatives, helping to prioritize which compounds to synthesize and test. mednexus.org

De Novo Drug Design: Generative AI models can design novel indoline structures with desired properties, such as high potency and low toxicity. mednexus.org

Retrosynthetic Analysis: AI can assist in planning the synthesis of complex indoline targets by suggesting optimal reaction pathways.

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of indoline compounds, which is crucial for their development as drugs. jddtonline.inforesearchgate.net

The integration of AI and ML into the research of this compound could significantly accelerate the identification of promising drug candidates and reduce the time and cost of drug development. mednexus.org

| AI/ML Application | Description | Impact on Indoline Drug Discovery |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Faster and more cost-effective identification of active indoline compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of a compound with its biological activity. | Prediction of the activity of new indoline derivatives and guidance for lead optimization. |

| Generative Models | AI algorithms that can generate novel molecular structures with desired properties. mednexus.org | Design of new indoline-based drug candidates with improved efficacy and safety profiles. |

| Predictive ADMET Modeling | In silico prediction of pharmacokinetic and toxicological properties. jddtonline.inforesearchgate.net | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |

Exploration of New Biological Targets and Mechanisms for Indoline-Based Therapeutics

The indoline scaffold is found in a wide range of biologically active molecules, and its derivatives have been investigated for various therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. nih.govmdpi.com Future research on this compound should involve the exploration of new biological targets and mechanisms of action.

The versatility of the indoline core allows for the introduction of various functional groups, which can be tailored to interact with specific biological targets. nih.gov High-throughput screening of indoline libraries against a diverse panel of targets can lead to the discovery of novel bioactivities.

Some emerging areas of interest for indoline-based therapeutics include:

Protein Kinase Inhibitors: Many indoline derivatives have shown potent inhibitory activity against protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. mdpi.commdpi.com

Epigenetic Modulators: Indolines can be designed to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are promising targets for cancer therapy.

Neurodegenerative Diseases: The indoline scaffold is present in compounds with neuroprotective properties, and new derivatives could be developed to target pathways involved in Alzheimer's and Parkinson's diseases.

Infectious Diseases: Indolines have shown promise as antibacterial and antiviral agents, and the development of new derivatives is crucial in the face of growing antimicrobial resistance. uc.pt

A recent study highlighted the potential of indoline derivatives as activators of CDGSH iron sulfur domain 2 (Cisd2), a protein implicated in nonalcoholic fatty liver disease (NAFLD), suggesting a novel therapeutic strategy for this condition. nih.gov

| Biological Target Class | Therapeutic Area | Rationale for Indoline-Based Inhibitors |

| Protein Kinases | Cancer | The indoline scaffold can be functionalized to bind to the ATP-binding site of various kinases. mdpi.commdpi.com |

| Tubulin | Cancer | Indoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com |

| Reverse Transcriptase | HIV/AIDS | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing an indoline core have been developed. mdpi.com |

| CDGSH iron sulfur domain 2 (Cisd2) | Nonalcoholic fatty liver disease (NAFLD) | Indoline derivatives have been identified as activators of Cisd2, offering a potential treatment for NAFLD. nih.gov |

| Poly (ADP-ribose) polymerase (PARP) | Cancer | Indoline-containing compounds can inhibit PARP, an enzyme involved in DNA repair. mdpi.com |

Q & A

Q. What criteria should guide the selection of prior studies for a meta-analysis on this compound applications?

- Methodological Answer :

- Inclusion Criteria : Peer-reviewed articles with full experimental details and spectral validation .

- Exclusion Criteria : Studies lacking reproducibility data or using non-standard synthetic routes .

- Bias Mitigation : Use PRISMA guidelines to ensure transparent reporting and avoid citation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.